molecular formula C13H11FO2 B6371159 4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol CAS No. 1262001-22-8

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371159
CAS No.: 1262001-22-8
M. Wt: 218.22 g/mol
InChI Key: BULADSRBGGLDPI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, along with a methyl group on another phenyl ring

Preparation Methods

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted phenyl ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It serves as a substrate or starting material for various organic synthesis reactions, participating in the formation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of biologically active drug molecules.

    Industry: The compound is utilized in the development and production of pesticides and plant growth regulators.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(14)7-10/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULADSRBGGLDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683754
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-22-8
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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